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Executive Summary

Compound 14 (also known as ATIC-IN-1; CAS: 1402453-15-9) is a first-in-class,
peptidomimetic small molecule designed to inhibit the homodimerization of the bifunctional
enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP
cyclohydrolase). Unlike traditional orthosteric inhibitors that target the active site, Compound 14
targets the protein-protein interaction (PPI) interface (~5000 A2) required for enzyme stability
and catalytic function.

By disrupting the ATIC dimer, Compound 14 halts de novo purine biosynthesis, leading to the
intracellular accumulation of ZMP (AICAR monophosphate). This accumulation mimics a low-
energy state, acting as a potent agonist for AMPK (AMP-activated protein kinase), thereby
triggering metabolic checkpoints and reducing cancer cell viability. This guide details the
mechanistic basis, chemical profile, and validation protocols for utilizing Compound 14 in
research.

Scientific Foundation: The ATIC Target
The Enzyme
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ATIC is a bifunctional homodimer catalyzing the final two steps of de novo purine synthesis:
e AICAR Transformylase (AICAR Tfase): Formylation of AICAR (ZMP) to FAICAR.

e IMP Cyclohydrolase (IMPCH): Ring closure of FAICAR to Inosine Monophosphate (IMP).[1]

The Dimerization Requirement

Structural biology reveals that ATIC functions obligately as a homodimer.[2] The active sites are
formed at the interface of the monomeric units.

e Monomer Status: Inactive and unstable.

« Dimer Status: Active. The interface is extensive (>5000 A2), making it a challenging but
highly specific target for PPI inhibition.

The ZMP/AMPK AXxis

Inhibition of ATIC leads to a rapid buildup of its substrate, ZMP (AICAR monophosphate). ZMP
is a structural analog of AMP.[3]

e Mechanism: ZMP binds to the y-subunit of AMPK.

o Effect: It induces an allosteric conformational change that promotes phosphorylation at
Thrl72 by LKB1, activating AMPK.

e Outcome: Downregulation of mMTORC1, inhibition of anabolism, and induction of cell cycle
arrest or apoptosis.

Compound Profile: Compound 14 (ATIC-IN-1)
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Feature

Specification

Common Name

Compound 14 / ATIC-IN-1

CAS Number

1402453-15-9

Chemical Structure

N-acetyl-L-arginyl-4-nitro-L-phenylalanine

diethylamide

Formula

Ac-Arg-Ph(4-NO2)-NEt2

Molecular Class

Dipeptide Peptidomimetic

Target ATIC Homodimer Interface
Binding Affinity (Kd) 240 nM
Inhibition Constant (Ki) 685 nM

Solubility

Soluble in DMSO; aqueous solubility limited

(requires carrier)

Structural Insight: Compound 14 was evolved from a cyclic hexapeptide (cyclo-CRYFNV)

identified via high-throughput screening. The dipeptide core (Arg-Phe analog) mimics the "hot

spot" residues required for the protein-protein interaction.

Mechanism of Action (MoA)

The following diagram illustrates the cascade initiated by Compound 14, distinguishing it from

active-site inhibitors (antifolates).
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Figure 1: Mechanism of Action. Compound 14 shifts the equilibrium toward inactive monomers,
causing ZMP accumulation and subsequent AMPK-mediated metabolic stress.

Experimental Validation Protocols

To validate Compound 14 in your specific model, utilize the following self-validating workflows.

Protocol A: Validation of Dimerization Inhibition (In Vitro)

Objective: Confirm that inhibition is due to dimer disruption and not non-specific aggregation.
o Method: Size Exclusion Chromatography (SEC) or Analytical Ultracentrifugation (AUC).

e Control: Bovine Serum Albumin (BSA). Non-specific aggregators lose potency in the
presence of high BSA; Compound 14 does not.[1]

Workflow:

e Preparation: Purify Recombinant human ATIC (rhATIC) to >95% homogeneity.

Incubation: Incubate rhATIC (500 nM) with Compound 14 (0, 10, 50, 100 uM) for 30 min at
25°C.

Aggregation Control: Run a parallel set containing 1 mg/mL BSA.

Analysis: Inject onto a Superdex 200 column.

Readout: Monitor absorbance at 280 nm.

o Positive Result: Shift in peak elution volume from ~128 kDa (Dimer) to ~64 kDa
(Monomer).

o Negative Control: Active site inhibitors (e.g., Methotrexate) should not shift the peak.

Protocol B: Cellular ZMP Accumulation Assay

Objective: Verify on-target engagement inside the cell.

e Cell Culture: Treat MCF-7 or HCT116 cells with Compound 14 (100 uM) for 24 hours.
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Extraction: Lyse cells in cold 0.4 M perchloric acid to preserve nucleotides. Neutralize with
Kz2COs.

HPLC Analysis: Use a strong anion exchange column (Partisil SAX).

o Mobile Phase: Ammonium phosphate gradient (pH 3.5 to 4.5).

Detection: UV absorbance at 254 nm.

Validation: Compare retention time against a synthetic ZMP standard.

o Expectation: A distinct peak for ZMP appears only in treated cells, correlating with dose.

Protocol C: AMPK Activation Pathway (Western Blot)

Objective: Confirm downstream signaling consequences.
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Figure 2: Western Blot Workflow. Critical markers include p-AMPK (Thrl172) and its direct
substrate p-ACC (Acetyl-CoA Carboxylase).
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Therapeutic Implications & Challenges[1]
Oncology

Compound 14 acts as a radiosensitizer. By depleting the ATP pool (via purine synthesis
blockade) and impairing DNA repair mechanisms, it renders cancer cells hypersensitive to
ionizing radiation.

o Key Insight: It is particularly effective in cells with high metabolic demand (e.g., triple-
negative breast cancer).

Metabolic Disorders

While primarily an oncology tool, the ability of Compound 14 to activate AMPK makes it a
relevant probe for metabolic syndrome research, mimicking the effects of exercise or caloric
restriction.

Technical Challenges

e Potency: With a Ki of ~685 nM, high micromolar concentrations (50-100 pM) are often
required for cellular assays due to competition with high intracellular enzyme concentrations.

» Stability: As a dipeptide derivative, it is susceptible to proteolysis in plasma; use in animal
models requires formulation optimization or chemical modification (e.g., backbone cyclization
or N-methylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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